molecular formula C12H14N2 B072181 4-Piperidin-1-ylbenzonitrile CAS No. 1204-85-9

4-Piperidin-1-ylbenzonitrile

Cat. No. B072181
CAS RN: 1204-85-9
M. Wt: 186.25 g/mol
InChI Key: ZEPXHFFGXQFUDP-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.258 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Piperidin-1-ylbenzonitrile involves various chemical reactions. For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Molecular Structure Analysis

The molecular structure of 4-Piperidin-1-ylbenzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Piperidin-1-ylbenzonitrile .


Chemical Reactions Analysis

The chemical reactivity of 4-Piperidin-1-ylbenzonitrile can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .

. It is packaged in an Amber Glass Bottle .

Scientific Research Applications

4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12 H14 N2 and a molecular weight of 186.257 . It’s often used as a building block in chemical synthesis .

Piperidine derivatives, such as 4-Piperidin-1-ylbenzonitrile, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drug construction .

The current scientific literature discusses various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have been studied for their biological and pharmacological activity .

Safety And Hazards

4-Piperidin-1-ylbenzonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

While specific future directions for 4-Piperidin-1-ylbenzonitrile are not mentioned in the retrieved papers, research into piperidine derivatives is a hot topic in pharmaceutical research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

4-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXHFFGXQFUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354218
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-ylbenzonitrile

CAS RN

1204-85-9
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and piperidine.
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Synthesis routes and methods II

Procedure details

To commercially available 4-chlorobenzonitrile 17 (1 g, 7.26 mmol) 3 ml of piperidine were added and the reaction was heated at 100° C. for 72 hours in closed vessel. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The purification of the crude residue by chromatographic column using AcOEt 1/Petroleum ether 9 as eluant gave 1.2 g of a pale yellow oil. Yield=89% 1HNMR (DMSO, 200 MHz) δ 1.57 (6H, m), 3.34 (4H, m), 6.98 (2H, d, J=9 Hz), 7.53 (2H, d, J=9 Hz)
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89%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzonitrile (1 g, 8.26 mmol), piperidine (0.90 mL, 9.08 mmol) and potassium carbonate (2.28 g, 16.51 mmol) in dry 1-methyl-2-pyrrolidinone (10 mL) was stirred at 120° C. under nitrogen for 20 hours. The cooled reaction mixture was then diluted with water (100 mL) and extracted with ethyl acetate (100 mL). The organic extract was washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford an orange oil. Purification by flash chromatography using a solvent gradient of 1 to 7% ethyl acetate in hexane gave an orange oil that was crystallized from hexane to afford the title compound (1.41 g, 92%) as an orange crystalline solid, m.p. 54° C.
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1 g
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0.9 mL
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2.28 g
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10 mL
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100 mL
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92%

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